molecular formula C10H12N2O3 B13080139 3-(1-Methyl-1H-pyrazole-3-carbonyl)oxan-4-one

3-(1-Methyl-1H-pyrazole-3-carbonyl)oxan-4-one

Katalognummer: B13080139
Molekulargewicht: 208.21 g/mol
InChI-Schlüssel: FRHKPUXZBHFIKZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1-Methyl-1H-pyrazole-3-carbonyl)oxan-4-one is a heterocyclic compound that features a pyrazole ring and an oxanone moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the pyrazole ring, known for its biological activity, makes this compound a valuable target for research and development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methyl-1H-pyrazole-3-carbonyl)oxan-4-one typically involves the reaction of 1-methyl-1H-pyrazole-3-carboxylic acid with oxan-4-one under specific conditions. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid and the oxanone. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-(1-Methyl-1H-pyrazole-3-carbonyl)oxan-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-(1-Methyl-1H-pyrazole-3-carbonyl)oxan-4-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(1-Methyl-1H-pyrazole-3-carbonyl)oxan-4-one involves its interaction with specific molecular targets. The pyrazole ring can bind to enzyme active sites, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the specific enzyme and the nature of the interaction. The compound may also interact with cellular pathways, modulating signal transduction and gene expression .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Methyl-1H-pyrazole-3-carboxylic acid: A precursor in the synthesis of 3-(1-Methyl-1H-pyrazole-3-carbonyl)oxan-4-one.

    3-Methyl-1H-pyrazole-4-carbaldehyde: Another pyrazole derivative with different functional groups.

    5-Chloro-3-Methyl-1-Phenyl-1H-pyrazole: A chlorinated pyrazole compound with distinct chemical properties.

Uniqueness

This compound is unique due to the combination of the pyrazole ring and the oxanone moiety. This structural feature imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic properties set it apart from other similar compounds .

Eigenschaften

Molekularformel

C10H12N2O3

Molekulargewicht

208.21 g/mol

IUPAC-Name

3-(1-methylpyrazole-3-carbonyl)oxan-4-one

InChI

InChI=1S/C10H12N2O3/c1-12-4-2-8(11-12)10(14)7-6-15-5-3-9(7)13/h2,4,7H,3,5-6H2,1H3

InChI-Schlüssel

FRHKPUXZBHFIKZ-UHFFFAOYSA-N

Kanonische SMILES

CN1C=CC(=N1)C(=O)C2COCCC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.